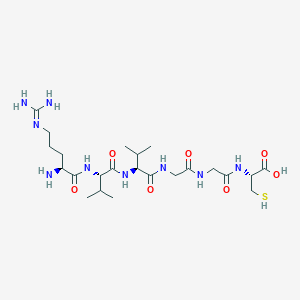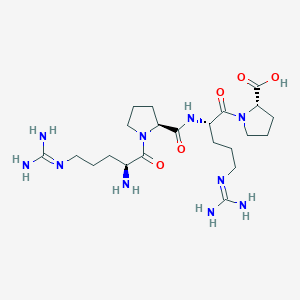
5-Chloro-2-nitrobenzoic acid;4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-nitrobenzoic acid: and 4-methoxyaniline are two distinct organic compounds. 5-Chloro-2-nitrobenzoic acid is a chlorinated nitrobenzoic acid derivative, while 4-methoxyaniline is an aniline derivative with a methoxy group at the para position. These compounds are often used in organic synthesis and have various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Chloro-2-nitrobenzoic acid: can be synthesized through the nitration of 5-chlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position .
4-Methoxyaniline: is commonly synthesized by the reduction of 4-nitroanisole. This reduction can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon as a catalyst .
Industrial Production Methods
Industrial production of 5-Chloro-2-nitrobenzoic acid often involves large-scale nitration processes with stringent control over reaction parameters to ensure high yield and purity. Similarly, 4-methoxyaniline is produced on an industrial scale through efficient reduction processes, often utilizing continuous flow reactors to optimize reaction conditions and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-nitrobenzoic acid: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
4-Methoxyaniline: participates in reactions such as:
Acylation: The amino group can be acylated using acyl chlorides or anhydrides.
Diazotization: The amino group can be converted to a diazonium salt, which can further undergo coupling reactions to form azo compounds.
Common Reagents and Conditions
Reduction of 5-Chloro-2-nitrobenzoic acid: Tin and hydrochloric acid, or catalytic hydrogenation.
Substitution reactions: Nucleophiles like amines or thiols, often in the presence of a base.
Acylation of 4-Methoxyaniline: Acyl chlorides or anhydrides, often in the presence of a base like pyridine.
Diazotization of 4-Methoxyaniline: Sodium nitrite and hydrochloric acid, followed by coupling with phenols or amines.
Major Products Formed
Reduction of 5-Chloro-2-nitrobenzoic acid: 5-Chloro-2-aminobenzoic acid.
Substitution reactions: Various substituted benzoic acid derivatives.
Acylation of 4-Methoxyaniline: N-(4-methoxyphenyl)acetamide.
Diazotization of 4-Methoxyaniline: Azo compounds.
Aplicaciones Científicas De Investigación
5-Chloro-2-nitrobenzoic acid: and 4-methoxyaniline have diverse applications in scientific research:
- Chemistry : Both compounds are used as intermediates in the synthesis of more complex molecules5-Chloro-2-nitrobenzoic acid is used in the preparation of various pharmaceuticals and agrochemicals .
- Biology : 4-Methoxyaniline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties .
- Medicine : 5-Chloro-2-nitrobenzoic acid derivatives are explored for their potential therapeutic applications, including as anti-inflammatory agents .
- Industry : Both compounds are used in the manufacture of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-nitrobenzoic acid and 4-methoxyaniline depends on their specific applications:
- 5-Chloro-2-nitrobenzoic acid : The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The chloro group can also participate in substitution reactions, modifying the compound’s activity .
- 4-Methoxyaniline : The amino group can form hydrogen bonds and interact with biological macromolecules. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions .
Comparación Con Compuestos Similares
5-Chloro-2-nitrobenzoic acid: can be compared with other nitrobenzoic acid derivatives such as:
- 2-Chloro-5-nitrobenzoic acid
- 3-Chloro-4-nitrobenzoic acid
4-Methoxyaniline: can be compared with other aniline derivatives such as:
- 4-Nitroaniline
- 4-Chloroaniline
These comparisons highlight the unique reactivity and applications of 5-Chloro-2-nitrobenzoic acid and 4-methoxyaniline due to their specific functional groups and substitution patterns .
Propiedades
Número CAS |
517883-26-0 |
|---|---|
Fórmula molecular |
C14H13ClN2O5 |
Peso molecular |
324.71 g/mol |
Nombre IUPAC |
5-chloro-2-nitrobenzoic acid;4-methoxyaniline |
InChI |
InChI=1S/C7H4ClNO4.C7H9NO/c8-4-1-2-6(9(12)13)5(3-4)7(10)11;1-9-7-4-2-6(8)3-5-7/h1-3H,(H,10,11);2-5H,8H2,1H3 |
Clave InChI |
SNQRICNJTAASBN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N.C1=CC(=C(C=C1Cl)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenol, 3-[([3,4'-bipyridin]-5-ylamino)methyl]-](/img/structure/B14232313.png)
![1-[3-(Fluoromethyl)phenyl]methanamine](/img/structure/B14232319.png)
![3-[1-(4-chlorophenyl)ethyl]pentane-2,4-dione](/img/structure/B14232331.png)


![Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester](/img/structure/B14232349.png)

![4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine](/img/structure/B14232364.png)



![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14232385.png)
